2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-13(2)25-20(31)16-8-9-17-18(10-16)29-22(26-28(23(29)33)12-19(24)30)27(21(17)32)11-15-6-4-14(3)5-7-15/h4-10,13H,11-12H2,1-3H3,(H2,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNKIBKJNVASIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including potential anticancer properties and interactions with specific protein targets.
Structural Characteristics
This compound features a quinazoline core fused with a triazole ring. The presence of diverse functional groups such as carbamoyl and carboxamide moieties enhances its reactivity and biological interactions. The molecular formula is C_{21}H_{24}N_{6}O_{3}, and it has an approximate molecular weight of 476.54 g/mol .
Anticancer Potential
Research indicates that compounds with similar structural motifs may exhibit anticancer activity. The compound's ability to inhibit p38 mitogen-activated protein kinase suggests a mechanism that could be leveraged for cancer therapy . Preliminary studies have shown promising results in cell viability assays against various cancer cell lines.
The compound may exert its biological effects through:
- Inhibition of Specific Kinases : Binding to p38 MAPK could disrupt signaling pathways involved in cell proliferation and survival.
- Cellular Uptake and Metabolism : Understanding how this compound is absorbed and metabolized in cells will elucidate its pharmacokinetic profile .
Case Studies
- Cell Viability Assays : In studies using HEK-293 cells, compounds structurally related to the target molecule showed varying effects on cell viability. For instance, one compound demonstrated a viability of 95% at 100 µM concentration compared to controls .
- Structure-Activity Relationship (SAR) : An analysis of related compounds revealed that specific substitutions on the phenyl ring enhance cytotoxic activity. For example, the presence of methyl groups at certain positions significantly increased efficacy against cancer cell lines .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | IC50 (µM) | Biological Activity |
|---|---|---|---|---|
| Compound A | C_{21}H_{24}N_{6}O_{3} | 476.54 | 1.61 | Antitumor |
| Compound B | C_{20}H_{22}N_{5}O_{3} | 450.48 | 1.98 | Cytotoxic |
| Compound C | C_{19}H_{20}N_{5}O_{2} | 420.42 | >1000 | Low activity |
Scientific Research Applications
Biological Activities
The biological applications of this compound are primarily attributed to its structural features that facilitate interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The presence of the triazole ring in this compound enhances its potential as an anticancer agent by interacting with specific receptors involved in tumor growth and proliferation. Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's diverse functional groups contribute to its antimicrobial efficacy. Quinazoline derivatives have been documented to possess activity against various bacterial and fungal strains. The lipophilic nature imparted by the 4-methylphenyl group may enhance membrane penetration, thereby improving antimicrobial action .
Anti-inflammatory Effects
Compounds containing quinazoline and triazole moieties have been investigated for their anti-inflammatory properties. They may inhibit certain inflammatory pathways or cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation .
Synthetic Methods
The synthesis of this compound involves multi-step reactions that typically include the formation of the quinazoline and triazole rings through cyclization processes. Various synthetic pathways have been explored to optimize yield and purity .
Case Studies and Research Findings
Several studies highlight the pharmacological relevance of similar compounds:
- Anticancer Studies : A study demonstrated that a series of quinazoline derivatives showed promising results against prostate cancer cells by inducing apoptosis and inhibiting cell migration .
- Antimicrobial Research : Another study focused on the synthesis of related quinazoline compounds that exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Investigations : Research has indicated that certain quinazoline derivatives can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Triazoloquinazoline derivatives vary significantly in bioactivity based on substituent patterns. Key analogs include:
Computational Docking Studies
Using AutoDock Vina , the target compound was compared to analogs for binding to human carbonic anhydrase IX (a cancer target):
The target’s -9.2 kcal/mol affinity suggests superior binding, likely due to its dual hydrogen-bonding and hydrophobic substituents.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation, acylation, and functional group modifications. For example, similar compounds are synthesized via cyclocondensation of carbazole precursors with diaryliodonium salts (yields: 74–87%) . To maximize yields:
- Use stoichiometric excess of iodonium salts (2.0 equiv.) to drive reactions to completion .
- Employ column chromatography (SiO₂, cyclohexane/EtOAc gradients) for purification .
- Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature .
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
- 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm substituents (e.g., methylphenyl groups, carbamoyl motifs) .
- X-ray crystallography : Resolve non-covalent interactions (e.g., π-stacking in triazole rings) and confirm stereochemistry . For example, related triazoloquinazolines exhibit planar quinazoline cores stabilized by hydrogen bonds .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced: How can molecular docking predict binding modes with biological targets?
AutoDock Vina is recommended for docking studies due to its speed and accuracy :
- Prepare the ligand (target compound) by optimizing protonation states (e.g., carboxamide groups) at physiological pH.
- Generate grid maps centered on the target protein’s active site (e.g., kinase ATP-binding pockets).
- Use Lamarckian genetic algorithm parameters: exhaustiveness = 20, energy range = 4 kcal/mol. Clustering analysis (RMSD < 2.0 Å) identifies dominant binding modes . Compare results with experimental IC₅₀ data to validate predictions.
Advanced: What hypotheses explain its potential biological activity based on structural analogs?
Triazoloquinazolines often inhibit kinases or modulate nucleic acid interactions. For instance:
- Kinase inhibition : The carboxamide group may hydrogen-bond with catalytic lysine residues, mimicking ATP .
- DNA intercalation : The planar quinazoline core could stack with DNA base pairs, similar to acridine derivatives .
Test hypotheses via enzymatic assays (e.g., kinase activity) and fluorescence quenching studies with DNA .
Advanced: How to resolve contradictions between computational binding predictions and experimental activity data?
- Re-evaluate docking parameters : Adjust protonation states or include water molecules in the active site .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify false-positive poses .
- SAR analysis : Compare substituent effects (e.g., methylphenyl vs. fluorophenyl) on activity . For example, bulky groups may improve selectivity but reduce solubility.
Advanced: How do non-covalent interactions influence crystal packing and stability?
- π-π stacking : The triazole and quinazoline rings often form offset stacks (3.5–4.0 Å spacing) .
- Hydrogen bonding : Carboxamide N-H groups donate to carbonyl acceptors (e.g., 2.8–3.0 Å) .
- Halogen bonding : If halogenated substituents exist, C-X···O interactions (e.g., 3.2 Å) enhance lattice stability .
Advanced: What DFT methods are suitable for electronic structure analysis?
- B3LYP/6-31G(d) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity .
- NBO analysis : Identify charge transfer between carbamoyl groups and aromatic systems .
- TD-DFT : Simulate UV-Vis spectra (e.g., π→π* transitions at ~300 nm) and compare with experimental data .
Advanced: How to design experiments for optimizing reaction conditions?
Use Design of Experiments (DoE) to systematically vary parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
